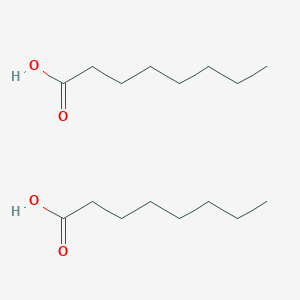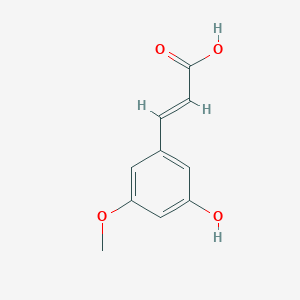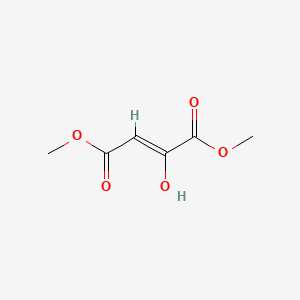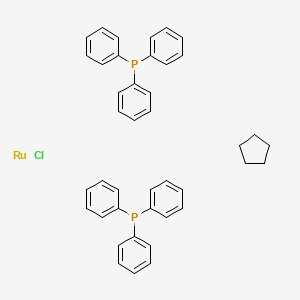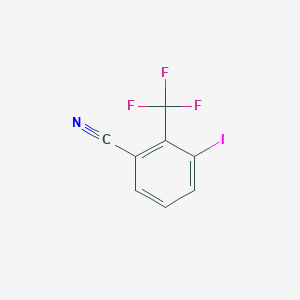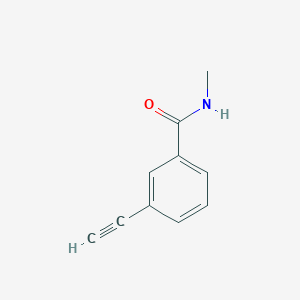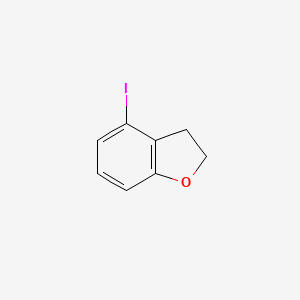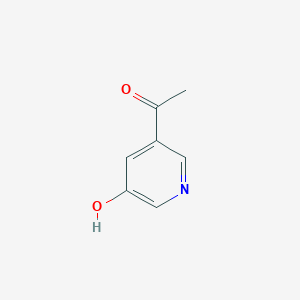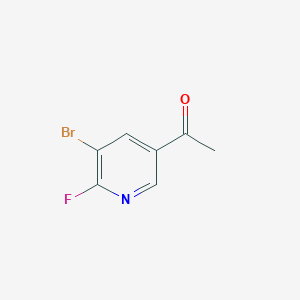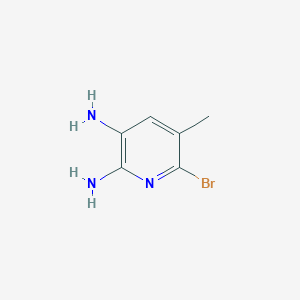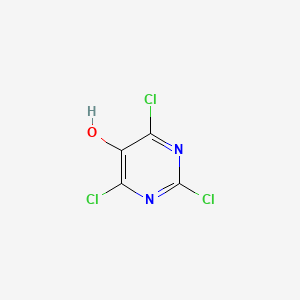
2,4,6-Trichloropyrimidin-5-ol
描述
2,4,6-Trichloropyrimidin-5-ol is a chemical compound with the molecular formula C4HCl3N2O and a molecular weight of 199.42 g/mol . This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. Pyrimidine derivatives are widely recognized for their significant roles in various biological and chemical processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trichloropyrimidin-5-ol typically involves the chlorination of barbituric acid using phosphorus oxychloride as the chlorinating agent. The reaction is carried out under reflux conditions, and the product is obtained after purification . Another method involves the use of dimethyl chloromalonate and formamidine acetate in a two-step process, yielding the desired compound with an overall yield of 64% .
Industrial Production Methods: For industrial production, the method involving barbituric acid and phosphorus oxychloride is preferred due to its higher yield and cost-effectiveness. The reaction is optimized to reduce pollution and improve the purity of the final product, making it suitable for large-scale production .
化学反应分析
Types of Reactions: 2,4,6-Trichloropyrimidin-5-ol undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary and secondary amines, thiols, and alkoxides are commonly used.
Oxidation and Reduction: Specific reagents and conditions for oxidation and reduction reactions are less frequently documented but may involve standard oxidizing or reducing agents.
Major Products Formed: The major products formed from nucleophilic substitution reactions include various substituted pyrimidine derivatives, which can be further functionalized for specific applications .
科学研究应用
2,4,6-Trichloropyrimidin-5-ol has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of 2,4,6-Trichloropyrimidin-5-ol and its derivatives involves interactions with various molecular targets and pathways. For instance, pyrimidine derivatives are known to inhibit enzymes such as dihydrofolate reductase, which is crucial for DNA synthesis and cell division . This inhibition can lead to the suppression of tumor growth and the treatment of certain cancers. Additionally, the compound may interact with other cellular targets, leading to its diverse biological activities .
相似化合物的比较
2,4,6-Trichloropyrimidine: Similar in structure but lacks the hydroxyl group at the 5-position, making it less reactive in certain nucleophilic substitution reactions.
4,5,6-Trichloropyrimidine-2-carbonitrile: Contains a cyano group at the 2-position, which significantly alters its chemical properties and reactivity.
2,4-Dichloropyrimidine: Lacks one chlorine atom compared to 2,4,6-Trichloropyrimidin-5-ol, resulting in different reactivity and applications.
Uniqueness: this compound is unique due to the presence of the hydroxyl group at the 5-position, which enhances its reactivity in nucleophilic substitution reactions.
属性
IUPAC Name |
2,4,6-trichloropyrimidin-5-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl3N2O/c5-2-1(10)3(6)9-4(7)8-2/h10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQGVHQCVEMESTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1Cl)Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,6-dihydropyrimidin-2-one](/img/structure/B8053600.png)
![(1R)-4-[(1E,3E,5E,7E)-3,7-dimethyldeca-1,3,5,7,9-pentaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol](/img/structure/B8053606.png)
![4-[(4-Cyanophenyl)-(4-methylphenyl)methyl]benzonitrile](/img/structure/B8053613.png)
